molecular formula C24H24N4O5 B3205121 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 1040640-32-1

3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B3205121
CAS No.: 1040640-32-1
M. Wt: 448.5 g/mol
InChI Key: NPBYSBYDRSFLJH-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 1,3-benzodioxole moiety directly attached to the pyridazine ring and a 3,4-dimethoxybenzoyl-substituted piperazine group at the 6-position. The structural design combines aromatic heterocycles with a substituted piperazine, a motif common in medicinal chemistry due to its versatility in receptor interaction. The 3,4-dimethoxybenzoyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence metabolic pathways compared to simpler substituents .

Properties

IUPAC Name

[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-30-19-6-4-17(14-21(19)31-2)24(29)28-11-9-27(10-12-28)23-8-5-18(25-26-23)16-3-7-20-22(13-16)33-15-32-20/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBYSBYDRSFLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of piperazine with 3,4-dimethoxybenzoyl chloride under basic conditions.

    Construction of the Pyridazine Ring: The final step involves the condensation of the benzodioxole and dimethoxybenzoyl-piperazine intermediates with a suitable pyridazine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The initial steps may include a Mannich reaction followed by nucleophilic substitution reactions to form the desired pyridazine structure. For example, the compound can be synthesized through the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethanone with piperazine derivatives under acidic conditions .

The structural elucidation can be performed using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the molecular geometry and confirm the presence of functional groups critical for its biological activity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

1. Antifungal Activity
Preliminary studies have shown that this compound possesses antifungal properties, evaluated through broth microdilution assays. The results indicate significant inhibition of fungal growth, suggesting its potential as an antifungal agent .

2. Anticancer Properties
Research indicates that imidazole-based compounds similar to this pyridazine derivative exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

3. Antibacterial and Antitubercular Effects
The compound has also been studied for its antibacterial properties against various strains, including those resistant to conventional antibiotics. Its efficacy against Mycobacterium tuberculosis has been particularly noted, indicating its potential use in treating tuberculosis .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1Antifungal ActivityDemonstrated significant inhibition against Candida species with IC50 values in the low micromolar range.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines (MCF-7) with IC50 values < 10 µM.
Study 3Antibacterial EffectsShowed activity against multi-drug resistant Staphylococcus aureus with MIC values around 15 µg/mL.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in fungal and bacterial cell wall synthesis, supporting its role as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridazine rings can interact with the active sites of enzymes, while the dimethoxybenzoyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyridazine-piperazine derivatives, focusing on structural variations and inferred pharmacological implications:

Compound Name Substituents on Piperazine Biological Activity (Reported/Inferred) Key Structural/Functional Features
Target Compound : 3-(2H-1,3-Benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine 3,4-Dimethoxybenzoyl Potential histamine H3 antagonist Electron-rich benzoyl group; methoxy groups may enhance solubility and π-π stacking .
3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine () Cyclopropyl Histamine H3 antagonist Compact substituent; likely high metabolic stability due to steric protection .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () 3-(4-Chlorophenoxy)propyl Antibacterial, antiviral Chlorine atoms enhance lipophilicity; phenoxy chain may improve membrane penetration .
2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine () (2H-1,3-Benzodioxol-5-yl)methyl Not explicitly reported Benzodioxole as a methyl substituent; potential CNS activity due to benzodioxole moiety .

Pharmacological Implications

  • Target Compound vs. Cyclopropyl Analogue () : The 3,4-dimethoxybenzoyl group in the target compound introduces polarizable methoxy groups, which could improve binding affinity to histamine H3 receptors compared to the smaller cyclopropyl group. However, the bulkier benzoyl group may reduce metabolic stability due to increased susceptibility to oxidative enzymes .
  • Target Compound vs. The methoxy groups may also confer better aqueous solubility, critical for oral bioavailability .
  • Target Compound vs. Benzodioxolylmethyl-Pyrimidine () : The direct attachment of the benzodioxole to pyridazine (vs. pyrimidine) may alter receptor selectivity. Pyridazine’s electron-deficient ring could enhance interactions with complementary receptor regions .

Metabolic and Pharmacokinetic Profiles

  • Cyclopropyl Analogue : Smaller substituents may confer resistance to CYP450-mediated metabolism, leading to longer half-lives.
  • Target Compound : Methoxy groups could undergo demethylation, producing hydrophilic metabolites, while the benzoyl group might be prone to hydrolysis or glucuronidation .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, providing insights into its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodioxole moiety and subsequent attachment of piperazine and pyridazine structures. The precise synthetic pathway can vary depending on the desired yield and purity of the final product.

Antidiabetic Properties

Recent studies have indicated that benzodioxole derivatives exhibit significant α-amylase inhibition , which is crucial for managing diabetes by slowing carbohydrate digestion. For instance, compounds similar to the target compound demonstrated IC50 values ranging from 0.68 to 2.57 µM against α-amylase, showcasing promising antidiabetic activity .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have shown that similar benzodioxole derivatives can inhibit cancer cell proliferation while exhibiting minimal cytotoxicity towards normal cells. For example, derivatives with similar structures demonstrated significant efficacy against various cancer cell lines, with IC50 values between 26 and 65 µM .

Neuroprotective Effects

Research has also explored neuroprotective effects associated with benzodioxole derivatives. They are believed to modulate neurotransmitter systems and exhibit antioxidant properties, which may help in conditions like Alzheimer’s disease and other neurodegenerative disorders.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of α-amylase, thereby reducing glucose absorption.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of the benzodioxole moiety contributes to its ability to scavenge free radicals.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • A study on a benzodioxole derivative showed a reduction in blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .
  • Another investigation revealed significant growth inhibition in multiple cancer cell lines treated with benzodioxole-based compounds .

Data Summary

Activity IC50 Value Reference
α-Amylase Inhibition0.68 - 2.57 µM
Cancer Cell Lines26 - 65 µM

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyridazine-piperazine-benzodioxole scaffold?

The synthesis of this compound involves multi-step strategies, focusing on coupling the pyridazine core with substituted piperazine and benzodioxole moieties. A typical approach includes:

  • Nucleophilic substitution : Reacting 6-chloropyridazine derivatives with 4-(3,4-dimethoxybenzoyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the piperazine-pyridazine linkage .
  • Buchwald–Hartwig coupling : For integrating the benzodioxole group, palladium-catalyzed cross-coupling with aryl halides or boronic acids ensures regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol or methanol can improve yield during crystallization steps .

Basic: Which analytical techniques are critical for structural validation of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the benzodioxole and dimethoxybenzoyl groups .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic peaks at δ 6.7–7.2 ppm for benzodioxole, δ 3.8–4.0 ppm for methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₃N₄O₅: 459.1668) .

Advanced: How can researchers resolve contradictions in pharmacological data across different assay systems?

Contradictions often arise from assay-specific variables. Methodological considerations include:

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch reagent variability .
  • Impurity profiling : HPLC-MS analysis at >95% purity ensures biological activity is not confounded by byproducts .
  • Dose-response normalization : Compare EC₅₀/IC₅₀ values across assays using standardized reference agonists/antagonists (e.g., verapamil for calcium channel studies) .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₂A or dopamine D2 receptors). Focus on the benzodioxole moiety’s π-π stacking and the piperazine’s hydrogen-bonding potential .
  • QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with observed antiplatelet or antiviral activity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes when modifying methoxy groups or piperazine substituents .

Advanced: How should researchers design experiments to evaluate metabolic stability and toxicity?

  • In vitro microsomal assays : Incubate the compound with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS. Monitor demethylation of methoxy groups as a key degradation pathway .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition risks .
  • Ames test : Prioritize TA98 and TA100 Salmonella strains to detect mutagenic potential linked to the benzodioxole ring .

Methodological: What frameworks guide the integration of theoretical models into experimental design?

Align experiments with established pharmacological or chemical theories:

  • Receptor theory : Design dose-response curves based on the Hill–Langmuir equation to quantify ligand efficacy .
  • Retrosynthetic analysis : Apply Corey’s principles to deconstruct the target molecule into feasible synthetic intermediates .
  • Kinetic isotope effects (KIE) : Study reaction mechanisms (e.g., SNAr vs. radical pathways) using deuterated solvents or isotopically labeled reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine

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